molecular formula C20H20FN3O2S B5340948 1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide

1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide

Cat. No.: B5340948
M. Wt: 385.5 g/mol
InChI Key: JEQCPYNJCQKNEJ-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and a fluorophenyl group

Preparation Methods

The synthesis of 1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and the introduction of the cyano and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as acetyl chloride, piperidine, and various catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the specific functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-acetyl-N-[3-cyano-4-(4-chlorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-acetyl-N-[3-cyano-4-(4-bromophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-12-18(14-3-5-16(21)6-4-14)17(11-22)20(27-12)23-19(26)15-7-9-24(10-8-15)13(2)25/h3-6,15H,7-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQCPYNJCQKNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCN(CC2)C(=O)C)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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